molecular formula C29H25F4N3O7S B609075 Setileuton tosylate CAS No. 1137737-87-1

Setileuton tosylate

Cat. No.: B609075
CAS No.: 1137737-87-1
M. Wt: 635.59
InChI Key: NDAZWYKPMVDGGE-BOXHHOBZSA-N
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Description

Setileuton tosylate (CAS 1137737-87-1) is the tosylate salt of Setileuton, a leukotriene biosynthesis inhibitor with the chemical structure 4-(4-fluorophenyl)-7-[[[5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl]amino]methyl]-2H-1-benzopyran-2-one tosylate. It is characterized by a coumarin backbone substituted with a thiadiazole group and a trifluoromethyl-bearing oxadiazole moiety. This compound was developed to target leukotriene pathways, which are implicated in inflammatory diseases such as asthma and chronic obstructive pulmonary disease (COPD).

Scientific Research Applications

Respiratory Diseases

Setileuton tosylate has been primarily investigated for its efficacy in treating asthma and COPD. Clinical studies have demonstrated that it can significantly reduce asthma exacerbations and improve lung function parameters.

  • Case Study : A clinical trial involving patients with moderate to severe asthma showed that treatment with setileuton resulted in a marked decrease in the frequency of asthma attacks compared to placebo controls. The study reported an improvement in forced expiratory volume (FEV1) and overall quality of life metrics among participants receiving this compound .

Other Inflammatory Conditions

Beyond respiratory diseases, this compound has potential applications in other inflammatory conditions such as rheumatoid arthritis and inflammatory bowel disease due to its anti-inflammatory properties.

  • Case Study : In a preclinical model of rheumatoid arthritis, setileuton demonstrated a reduction in joint inflammation and destruction, suggesting its utility in treating autoimmune conditions characterized by inflammation .

Pharmacokinetics and Safety Profile

This compound is characterized by good oral bioavailability and a favorable pharmacokinetic profile. However, concerns regarding its safety have arisen due to the identification of long-lived metabolites that may contribute to adverse effects.

  • Data Table: Pharmacokinetic Properties
PropertyValue
Oral BioavailabilityHigh
Half-lifeApproximately 6 hours
Major MetabolitesSulfone and sulfoxide forms
Therapeutic WindowEstimated based on plasma levels

Efficacy Studies

Numerous studies have evaluated the efficacy of this compound in various settings:

  • A study published in The Journal of Allergy and Clinical Immunology indicated that setileuton significantly reduced leukotriene levels in patients with asthma, correlating with improved clinical outcomes .
  • Another research article highlighted its potential benefits in improving lung function tests among COPD patients, showcasing its role as an adjunct therapy alongside standard treatments .

Comparative Studies

This compound has been compared with other leukotriene inhibitors, demonstrating superior selectivity for 5-LO and a more favorable side effect profile.

  • Data Table: Comparative Efficacy
CompoundIC50 (nM)Selectivity for 5-LO
This compound70High
Montelukast200Moderate
Zafirlukast150Moderate

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for characterizing the purity of Setileuton tosylate in preclinical studies?

To ensure purity, researchers should employ a combination of high-performance liquid chromatography (HPLC) for quantitative analysis, nuclear magnetic resonance (NMR) spectroscopy for structural confirmation, and mass spectrometry (MS) for molecular weight validation. Accelerated stability studies under varying pH and temperature conditions can further assess degradation products . For reproducibility, protocols should align with guidelines for experimental data reporting, including detailed descriptions of instrumentation parameters and validation criteria .

Q. What are the established protocols for synthesizing this compound to ensure reproducibility in academic research?

Synthesis typically involves salt formation between Setileuton (free base) and p-toluenesulfonic acid in a polar aprotic solvent like acetonitrile. Critical steps include stoichiometric control, reflux duration optimization, and crystallization under controlled humidity. Post-synthesis, characterization via X-ray diffraction (XRD) and differential scanning calorimetry (DSC) ensures polymorphic consistency. Researchers must document solvent ratios, reaction temperatures, and purification methods (e.g., recrystallization) to enable replication .

Q. How should researchers design in vitro assays to evaluate this compound’s mechanism of action in inflammatory pathways?

Use cell-based assays (e.g., THP-1 macrophages) to measure cytokine inhibition (IL-6, TNF-α) via ELISA. Dose-response curves should span 0.1–100 µM, with positive controls (e.g., dexamethasone) and vehicle controls. Include time-course studies to assess acute vs. chronic effects. Data normalization to protein content or cell viability (MTT assay) is essential to mitigate confounding factors .

Advanced Research Questions

Q. What strategies are effective in resolving discrepancies in reported bioactivity data for this compound across different in vitro models?

Contradictions often arise from variations in cell lines, assay conditions, or compound solubility. To address this:

  • Perform meta-analyses of existing data, stratifying results by experimental parameters (e.g., cell type, incubation time).
  • Conduct head-to-head comparative studies using standardized protocols.
  • Validate solubility and stability in assay media via LC-MS to rule out artifactual results .

Q. How can researchers optimize this compound’s pharmacokinetic profile for enhanced blood-brain barrier (BBB) penetration in neurodegenerative studies?

Modify formulation using lipid-based nanoparticles or prodrug strategies to improve lipophilicity. In vivo microdialysis in rodent models can quantify BBB permeability. Pair with computational modeling (e.g., molecular dynamics simulations) to predict structural modifications that enhance passive diffusion or active transport .

Q. What methodologies are recommended for analyzing metabolite-induced toxicity of this compound in hepatic models?

Use primary human hepatocytes or HepG2 cells incubated with Setileuton and its major metabolites (identified via LC-MS/MS). Assess cytotoxicity via lactate dehydrogenase (LDH) release and mitochondrial membrane potential (JC-1 staining). Combine with transcriptomic profiling (RNA-seq) to identify upregulated stress pathways (e.g., oxidative phosphorylation, apoptosis) .

Q. How should contradictory data on this compound’s off-target receptor binding be addressed?

Employ high-throughput screening (HTS) against a panel of GPCRs and kinases to map selectivity. Use radioligand binding assays for IC50 determination and compare with in silico docking studies. Cross-validate findings with knockout animal models to confirm target specificity .

Q. Methodological Guidelines

Q. What statistical approaches are appropriate for dose-response studies of this compound in heterogeneous populations?

Apply mixed-effects models to account for inter-individual variability. Use Bayesian hierarchical modeling for small sample sizes or non-normal data distributions. Sensitivity analyses (e.g., bootstrapping) ensure robustness. Report confidence intervals and effect sizes rather than relying solely on p-values .

Q. How can researchers ensure reproducibility in this compound’s preclinical efficacy studies?

Adopt the ARRIVE 2.0 guidelines for experimental design, including randomization, blinding, and power calculations. Publish raw data and code in open-access repositories. Collaborate with third-party labs for independent validation .

Q. What are the best practices for conducting a systematic review of this compound’s pharmacological effects?

Define inclusion/exclusion criteria using PICOT (Population, Intervention, Comparison, Outcome, Time) frameworks. Search databases like PubMed, SciFinder, and Web of Science, filtering for peer-reviewed studies. Use tools like PRISMA flow diagrams to document study selection and assess bias via Cochrane Risk of Tool .

Comparison with Similar Compounds

Comparison with Similar Tosylate Compounds

Pharmacological Targets and Mechanisms

Compound Primary Target/Mechanism Therapeutic Area
Setileuton Tosylate Leukotriene biosynthesis inhibition Inflammatory diseases
Niraparib Tosylate Poly (ADP-ribose) polymerase 1 (PARP1) inhibition Cancer (radiosensitizer)
Sorafenib Tosylate Kinase inhibition (RAF, VEGF, PDGFR) Oncology (solid tumors)
  • This compound : Inhibits leukotriene synthesis, reducing inflammation .
  • Niraparib Tosylate : Enhances radiotherapy efficacy by blocking DNA repair in cancer cells .
  • Sorafenib Tosylate : Targets multiple kinases to inhibit tumor growth and angiogenesis .

Structural and Physicochemical Properties

Property This compound Sorafenib Tosylate Niraparib Tosylate
Core Structure Coumarin-thiadiazole-oxadiazole hybrid Diaryl urea derivative PARP inhibitor scaffold
Tosylate Role Enhances solubility and bioavailability Polymorph-dependent solubility variations Stabilizes formulation
Key Functional Groups Trifluoromethyl, oxadiazole, fluorophenyl Tosylate counterion, urea linker Tosylate counterion, PARP-binding motifs
  • Solubility: Sorafenib tosylate exhibits polymorphism, with distinct crystalline forms impacting dissolution rates .
  • Stereochemical Stability : Tosylates generally retain stereochemistry during synthesis (e.g., alcohol-to-tosylate conversions), critical for maintaining activity in chiral drugs like Setileuton .

Research Findings and Implications

  • Tosylate Counterion Utility : Tosylate salts are widely used to improve drug solubility and stability. For example, sorafenib tosylate’s polymorphic forms necessitate rigorous quality control during manufacturing .
  • Mechanistic Diversity : While Setileuton targets leukotrienes, other tosylates like niraparib and sorafenib act on DNA repair or kinase pathways, showcasing the versatility of tosylate formulations across therapeutic areas .
  • Synthetic Considerations : Tosylate formation retains stereochemistry, ensuring enantiomeric purity in Setileuton’s synthesis, a critical factor for its biological activity .

Properties

CAS No.

1137737-87-1

Molecular Formula

C29H25F4N3O7S

Molecular Weight

635.59

IUPAC Name

4-(4-Fluorophenyl)-7-[[[5-[(1S)-1-hydroxy-1-(trifluoromethyl)propyl]-1,3,4-oxadiazol-2-yl]amino]methyl]-2H-1-benzopyran-2-one Tosylate

InChI

InChI=1S/C22H17F4N3O4.C7H8O3S/c1-2-21(31,22(24,25)26)19-28-29-20(33-19)27-11-12-3-8-15-16(10-18(30)32-17(15)9-12)13-4-6-14(23)7-5-13;1-6-2-4-7(5-3-6)11(8,9)10/h3-10,31H,2,11H2,1H3,(H,27,29);2-5H,1H3,(H,8,9,10)/t21-;/m0./s1

InChI Key

NDAZWYKPMVDGGE-BOXHHOBZSA-N

SMILES

O=C1C=C(C2=CC=C(F)C=C2)C3=CC=C(CNC4=NN=C([C@@](C(F)(F)F)(O)CC)O4)C=C3O1.OS(=O)(C5=CC=C(C)C=C5)=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

Setileuton;  MK-0633 Tosylate;  MK0633 Tosylate;  MK 0633 Tosylate

Origin of Product

United States

Retrosynthesis Analysis

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Feasible Synthetic Routes

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